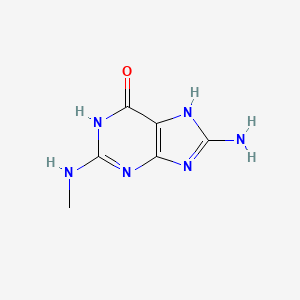
8-Amino-2-(methylamino)-7H-purin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Amino-2-(methylamino)-7H-purin-6-ol is a heterocyclic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes an amino group at the 8th position and a methylamino group at the 2nd position of the purine ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-2-(methylamino)-7H-purin-6-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of a purine derivative, followed by reduction to introduce the amino groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the compound meets the required standards for further applications.
Análisis De Reacciones Químicas
Types of Reactions: 8-Amino-2-(methylamino)-7H-purin-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed under anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized purine derivatives.
Aplicaciones Científicas De Investigación
8-Amino-2-(methylamino)-7H-purin-6-ol has a broad range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying nucleic acid interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 8-Amino-2-(methylamino)-7H-purin-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with nucleic acids, influencing processes such as DNA replication and transcription.
Comparación Con Compuestos Similares
8-Aminoquinoline: Shares the amino group at the 8th position but differs in the overall structure and properties.
2-Methylaminoquinoline: Similar in having a methylamino group but differs in the position and additional functional groups.
Uniqueness: 8-Amino-2-(methylamino)-7H-purin-6-ol is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C6H8N6O |
|---|---|
Peso molecular |
180.17 g/mol |
Nombre IUPAC |
8-amino-2-(methylamino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C6H8N6O/c1-8-6-11-3-2(4(13)12-6)9-5(7)10-3/h1H3,(H5,7,8,9,10,11,12,13) |
Clave InChI |
KVSDZPCTXAYARW-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC2=C(C(=O)N1)NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



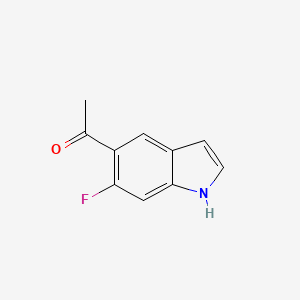
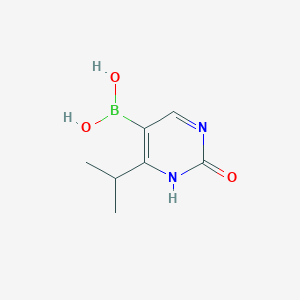
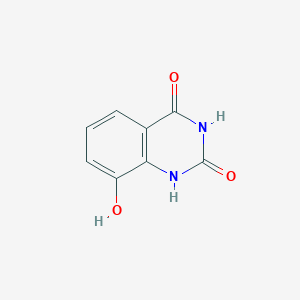
![6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B15071010.png)
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15071014.png)

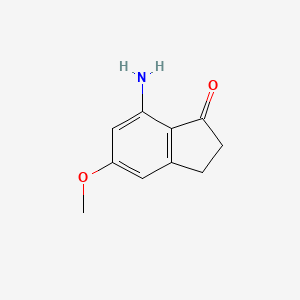
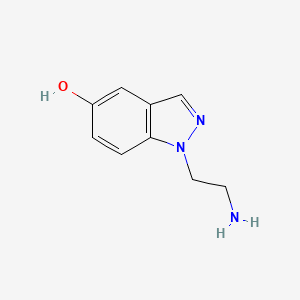

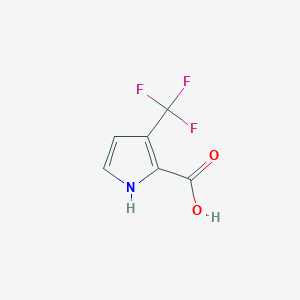
![4-Methoxy-2-methylthieno[3,2-d]pyrimidine](/img/structure/B15071067.png)


